Estroxide

Description

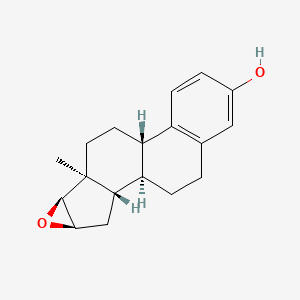

Structure

3D Structure

Propriétés

Numéro CAS |

472-56-0 |

|---|---|

Formule moléculaire |

C18H22O2 |

Poids moléculaire |

270.4 g/mol |

Nom IUPAC |

(1R,2S,4R,6S,7S,10S)-7-methyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-11(16),12,14-trien-14-ol |

InChI |

InChI=1S/C18H22O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16-17(18)20-16/h3,5,8,13-17,19H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |

Clé InChI |

XPXOJYZDBJGFEI-PNVOZDDCSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CCC5=C3C=CC(=C5)O |

SMILES canonique |

CC12CCC3C(C1CC4C2O4)CCC5=C3C=CC(=C5)O |

Origine du produit |

United States |

Synthesis and Derivatization Methodologies for Estroxide

Chemoenzymatic and Stereoselective Synthetic Pathways to Estroxide

The synthesis of epoxides, including a compound like this compound, can be achieved through various methods, with a growing emphasis on chemoenzymatic and stereoselective approaches to control the formation of specific isomers. Traditional methods often involve the reaction of alkenes with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or the treatment of halohydrins with a base. masterorganicchemistry.combritannica.com However, these methods can sometimes lead to racemic mixtures or lack the desired stereochemical control. libretexts.org

Chemoenzymatic strategies combine the power of chemical transformations with the high selectivity of enzymatic catalysis. This approach has proven effective for the stereoselective synthesis of oxygen-containing heterocycles, including epoxides. mdpi.com For instance, a chemoenzymatic route to optically active epoxides can involve the enantioselective bioreduction of haloketones using whole-cell biocatalysts, followed by stereospecific cyclization of the resulting enantio-enriched halohydrins. mdpi.com Baker's yeast, among other whole cells, has demonstrated utility in such bioreductions, providing good yields and high enantiomeric ratios. mdpi.com

Enantioselective Synthesis Strategies for this compound Isomers

Enantioselective synthesis is crucial when only one specific stereoisomer of this compound is desired, as different enantiomers can exhibit distinct biological properties. libretexts.org Achieving enantioselectivity in epoxide synthesis often relies on the use of chiral catalysts or ligands that create an asymmetric environment during the reaction. libretexts.orgnumberanalytics.com These chiral entities can influence the reaction by binding to the substrate, directing the approach of reagents, or stabilizing specific transition states. numberanalytics.com

Several approaches to enantioselective epoxide synthesis have been developed:

Asymmetric Epoxidation of Alkenes: Chiral catalysts, such as metal-based complexes (e.g., cobalt, chromium, titanium) or organocatalysts (e.g., chiral phosphoric acids, amines), in conjunction with suitable oxidants (e.g., tert-butyl hydroperoxide, hydrogen peroxide), can facilitate the enantioselective epoxidation of alkenes. libretexts.orgnumberanalytics.comorganic-chemistry.orgorientjchem.org The Sharpless epoxidation, for example, is a well-known method for the enantioselective epoxidation of allylic alcohols using titanium catalysts and chiral tartrate ligands. libretexts.org

Kinetic Resolution of Racemic Epoxides: Epoxide hydrolases (EHs) can be employed to selectively hydrolyze one enantiomer from a racemic mixture of epoxides, leaving the unreacted enantiomer in enriched form. tandfonline.com This biocatalytic approach allows for the kinetic resolution of racemic epoxides to yield enantiomerically enriched epoxides and diols. tandfonline.com

Asymmetric Darzens-Type Epoxidation: This reaction involves the condensation of a carbonyl compound with an α-halo ester or amide in the presence of a base to form an epoxide. Asymmetric variants using chiral catalysts, such as chiral boron Lewis acids or chiral phosphonium (B103445) salts, have been developed for the enantioselective synthesis of substituted epoxides. researchgate.net

Research findings in enantioselective epoxidation highlight the importance of catalyst design and reaction conditions in achieving high enantiomeric excess (ee). For instance, studies have shown that specific chiral catalysts can yield epoxides with up to 99% ee. lboro.ac.ukorganic-chemistry.org

Exploration of Biochemical Precursors and Biosynthetic Intermediates of this compound Analogs

While the specific biosynthetic pathway for "this compound" is not defined, the formation of epoxide rings is a known transformation in the biosynthesis of various natural products. Understanding these natural processes can provide insights into potential biochemical precursors and enzymatic mechanisms relevant to this compound analogs.

Identification of Putative Biological Precursor Compounds

In biological systems, epoxides are often formed from alkene precursors. britannica.comnih.gov For example, in the biosynthesis of polyether natural products, epoxide formation from non-activated alkane precursors has been observed. rsc.org Fatty acid hydroperoxides can also be transformed into allene (B1206475) oxides, representing a novel epoxide formation pathway. nih.gov

Putative biological precursors for this compound analogs would likely involve unsaturated lipid or polyketide chains containing double bonds that can undergo enzymatic epoxidation. The structural context of the double bond within the precursor molecule is crucial, as it influences the regioselectivity and stereoselectivity of the enzymatic transformation.

Enzymatic Transformations in this compound-Related Epoxide Ring Formation

Enzymes play a critical role in the formation and transformation of epoxide rings in nature.

Key enzymatic transformations include:

Epoxidases: These enzymes catalyze the insertion of an oxygen atom across a double bond to form an epoxide. P450 epoxidases are a well-characterized class of enzymes that utilize a heme coenzyme to perform this reaction, typically using O2 as the oxygen source. nih.gov

Monooxygenases: Flavin-dependent monooxygenases (FMOs) have also been implicated in epoxide formation in biosynthetic pathways. nih.gov

Epoxide Hydrolases (EHs): While primarily known for catalyzing the hydrolysis of epoxides to vicinal diols, EHs can also be involved in epoxide ring opening cascades that are crucial for the formation of cyclic ether structures in natural products. rsc.orgnih.govspringernature.com In some cases, EHs can influence the stereochemical outcome of epoxide transformations. tandfonline.com

The enzymatic formation of epoxides often involves complex mechanisms that ensure high levels of stereo- and regioselectivity, a stark contrast to some non-enzymatic methods that yield racemic mixtures. libretexts.org Research into these enzymatic processes can inspire the development of biomimetic catalysts and synthetic strategies for this compound synthesis.

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives are driven by the desire to explore the chemical space around the core epoxide structure and to potentially tune its properties for specific applications. Rational design involves using structural information, computational modeling, and understanding of structure-activity relationships to guide the synthesis of new compounds with desired characteristics. worktribe.comnih.govrsc.org

The synthesis of this compound derivatives typically involves modifying the core structure or appending functional groups while preserving or strategically altering the epoxide moiety. The reactive nature of the epoxide ring allows for various derivatization reactions, including nucleophilic ring opening reactions. masterorganicchemistry.comnumberanalytics.comjsynthchem.comtdl.org

Key strategies for the synthesis of this compound derivatives include:

Nucleophilic Ring Opening: The epoxide ring is susceptible to attack by various nucleophiles under acidic, basic, or neutral conditions, leading to the formation of products with new functional groups and controlled stereochemistry. masterorganicchemistry.comnumberanalytics.comjsynthchem.com This is a fundamental reaction for introducing diversity into epoxide-containing molecules. Examples of nucleophiles include alcohols, amines, thiols, and organometallic reagents. numberanalytics.comtdl.org

Modification of Peripheral Groups: Functional groups elsewhere in the this compound structure can be modified using standard organic transformations, such as oxidation, reduction, coupling reactions, or functional group interconversions, without directly affecting the epoxide ring.

Introduction of New Moieties: New chemical entities can be introduced into the this compound structure through various synthetic routes, including alkylation, acylation, or metal-catalyzed coupling reactions. nih.gov

Polymerization: Epoxides can undergo polymerization reactions to form polyethers or be incorporated into polymers, leading to materials with tailored properties. tdl.orgwikipedia.org

Detailed research findings in this area involve studying the regioselectivity and stereoselectivity of epoxide ring opening reactions with different nucleophiles and under varying reaction conditions. bohrium.comacs.org This data is crucial for the rational design and predictable synthesis of this compound derivatives with specific structural features.

Table 1: Illustrative Examples of Epoxide Synthesis and Derivatization Reactions

| Reaction Type | Description | Key Reagents/Catalysts | Selectivity Achieved (Example) |

| Asymmetric Epoxidation of Alkene | Formation of chiral epoxides from prochiral alkenes. | Chiral metal complexes (Ti, V, Mn), Organocatalysts, Peroxyacids, Hydroperoxides | High enantiomeric excess lboro.ac.ukorganic-chemistry.org |

| Chemoenzymatic Epoxide Synthesis | Combination of chemical and enzymatic steps for stereoselective epoxide formation. | Whole-cell biocatalysts (e.g., yeast), Haloketones, Base | High enantiomeric ratio mdpi.com |

| Epoxide Ring Opening (Nucleophilic) | Reaction of epoxide with a nucleophile to open the ring and form a new functionalized compound. | Acids, Bases, Nucleophiles (alcohols, amines, organometallics), Catalysts (Lewis acids) | Regio- and stereoselective numberanalytics.comjsynthchem.combohrium.com |

| Kinetic Resolution by EH | Selective hydrolysis of one epoxide enantiomer by an enzyme. | Epoxide Hydrolases (EHs) | Enantiomeric enrichment tandfonline.com |

| Darzens Epoxidation (Asymmetric) | Condensation of carbonyl with α-halo ester/amide using chiral catalyst. | Chiral Lewis acids, Chiral phosphonium salts | High enantioselectivity researchgate.net |

Table 2: Hypothetical Research Findings on this compound Derivatization

| This compound Derivative Structure (Hypothetical) | Synthesis Method | Key Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Derivative A (e.g., amino alcohol) | Nucleophilic ring opening with amine | Solvent X, Temperature Y, Catalyst Z | 85 | >95:5 | N/A (if starting from achiral this compound) |

| Derivative B (e.g., diol) | Hydrolysis of this compound | Acidic or enzymatic hydrolysis | 92 | N/A | Varies (depending on method) |

| Derivative C (e.g., functionalized polymer) | Ring-opening polymerization or post-polymerization modification | Initiator A, Monomer B, Conditions C | >90 | N/A | N/A |

Note: The data in this table is purely hypothetical and illustrative of the types of findings that would be generated in research on this compound derivatization.

Structure-Activity Relationship (SAR) Driven Derivatization

Research into the structure-activity relationship of compounds related to this compound often focuses on the modifications of the steroid scaffold and the epoxide moiety. While specific SAR studies directly detailing the impact of various derivatizations on this compound's activity were not prominently found, the biological activity of this compound is known to be related to its interaction with estrogen receptors nih.gov. The (16alpha,17alpha) configuration of the epoxy group is considered significant for its biological activity nih.gov.

Studies on epoxide hydrolases (EHs), enzymes that metabolize epoxides, provide insights into how structural features around an epoxide can influence enzymatic activity and substrate specificity. This compound serves as a substrate for microsomal epoxide hydrolase (mEH/EPHX1) nih.govwur.nlucanr.eduresearchgate.netuzh.chresearchgate.netnih.govmedrxiv.orgelifesciences.orgnih.govpsu.edud-nb.infomedrxiv.org. The efficiency of hydrolysis by EHs can be influenced by the structure of the epoxide-containing compound.

Conformational Analysis of this compound Derivatives and Their Synthetic Accessibility

The synthetic accessibility of this compound derivatives would depend on the specific modification being attempted. Reactions involving the epoxide ring, such as ring opening, are generally well-established in organic chemistry wur.nlscience.govscience.gov. However, introducing modifications to other parts of the steroid nucleus might require more complex synthetic strategies.

Biotechnological Applications in this compound-Related Compound Generation

Biotechnological approaches play a significant role in the transformation and study of epoxide-containing compounds, including those related to this compound. Epoxide hydrolases are central to these applications.

Microbial and Enzymatic Routes for Epoxide Hydrolysis and Synthesis

Microbial and enzymatic routes are widely utilized for the hydrolysis of epoxides to their corresponding vicinal diols. Epoxide hydrolases, found in a variety of organisms including bacteria, yeasts, fungi, plants, and mammals, catalyze this reaction through the addition of water to the epoxide ring wur.nlucanr.eduresearchgate.netnih.govelifesciences.orgnih.govpsu.edud-nb.info. This hydrolysis can be enantioselective, making EHs valuable biocatalysts for the production of enantiopure diols or remaining epoxides wur.nlucanr.eduresearchgate.net.

This compound has been identified as a substrate for microsomal epoxide hydrolase (mEH), indicating that enzymatic hydrolysis is a relevant metabolic pathway for this compound in biological systems nih.govwur.nlucanr.eduresearchgate.netuzh.chresearchgate.netnih.govmedrxiv.orgelifesciences.orgnih.govpsu.edud-nb.infomedrxiv.org. Studies have investigated the activity of mEH from different sources towards this compound and other steroid epoxides science.govscience.govresearchgate.netd-nb.info.

While the primary focus in the context of this compound and enzymes like mEH is hydrolysis, some epoxide hydrolases and other enzymes can be involved in the formation of epoxides, although this was not specifically highlighted for this compound synthesis in the search results. However, the broader field of biocatalysis explores enzymatic routes for various epoxide transformations.

Molecular Mechanisms of Estroxide Action and Metabolism

Intracellular Signaling Pathways Modulated by Estroxide

Crosstalk with Other Nuclear Receptor Pathways and Kinase Systems

Given its steroid structure, this compound's biological activity is likely related to interactions with steroid hormone receptors, particularly estrogen receptors, which regulate various physiological processes. impactfactor.org While its potential therapeutic applications may involve modulating pathways related to estrogen imbalance, detailed molecular mechanisms of this compound's direct crosstalk with other nuclear receptor pathways or specific kinase systems beyond its metabolism by epoxide hydrolases are not extensively described in the provided literature.

This compound as a Substrate and Modulator of Epoxide Hydrolases

Epoxide hydrolases (EHs) are a family of enzymes that play a crucial role in converting reactive epoxide intermediates into less reactive and more water-soluble dihydrodiols through the addition of water. idrblab.netnih.gov This process is vital for the detoxification of xenobiotics and the metabolism of endogenous epoxides, including steroid epoxides like this compound. This compound has been identified as a substrate for microsomal epoxide hydrolase (mEH). idrblab.netnih.govcuhk.edu.cnnih.govensembl.orgwikipedia.orgorpha.net Furthermore, studies have indicated that this compound can influence the activity of epoxide hydrolases. wikipedia.org

Microsomal Epoxide Hydrolase (mEH/EPHX1) in this compound Metabolism

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a key enzyme in the metabolism of a wide range of epoxides, including endogenous substrates such as steroid epoxides. nih.govnih.govorpha.net this compound is recognized as an endogenous substrate for mEH. idrblab.netnih.govcuhk.edu.cnnih.govensembl.orgwikipedia.orgorpha.net The hydrolysis of epoxides by mEH involves a two-step mechanism initiated by a nucleophilic attack, leading to a covalent enzyme-substrate intermediate that is subsequently hydrolyzed by water. nih.govorpha.net

Enzymatic Kinetics and Catalytic Efficiency of this compound Hydrolysis

Soluble Epoxide Hydrolase (sEH/EPHX2) Interplay with this compound Metabolism

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is another important member of the epoxide hydrolase family. While mEH is primarily membrane-bound and historically associated with xenobiotic metabolism, sEH is predominantly cytosolic and plays a significant role in the metabolism of endogenous fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs). nih.govorpha.net Although this compound is primarily characterized as a substrate for mEH, there is some evidence suggesting an interplay between this compound and sEH activity. One study indicated that this compound was able to enhance the activity of soluble epoxide hydrolase towards trans-stilbene (B89595) oxide, a prototypic substrate for sEH. wikipedia.org This suggests that while this compound may not be a primary substrate for sEH, its presence can modulate sEH activity towards other compounds.

Substrate Overlap and Functional Redundancy in Epoxide Hydrolase Families

The epoxide hydrolase family, including mEH and sEH, exhibits some degree of substrate overlap and functional redundancy, particularly in the metabolism of endogenous epoxy fatty acids. nih.govorpha.net While sEH is considered the more efficient enzyme for hydrolyzing many epoxy fatty acids, mEH also contributes to their metabolism. nih.gov In the context of steroid epoxides, this compound is clearly established as a substrate for mEH. idrblab.netnih.govcuhk.edu.cnnih.govensembl.orgwikipedia.orgorpha.net Although direct evidence of this compound being a significant substrate for sEH is limited in the provided literature, the observation that this compound can influence sEH activity towards other substrates hints at a potential, albeit indirect, interplay between this compound metabolism and sEH function. wikipedia.org The overlapping substrate specificities and the ability of these enzymes to compensate for each other to some extent contribute to the complexity of epoxide metabolism and its physiological consequences.

Compound and Protein Identifiers

| Name | Identifier Type | Identifier |

| This compound | PubChem CID | 94148 |

| Microsomal Epoxide Hydrolase (mEH) | UniProtKB | P07099 |

| Microsomal Epoxide Hydrolase (mEH) (EPHX1 gene) | Gene ID | 2052 |

| Soluble Epoxide Hydrolase (sEH) | UniProtKB | P34913 |

| Soluble Epoxide Hydrolase (sEH) (EPHX2 gene) | Gene Symbol | EPHX2 |

Regulation of Endogenous Epoxysteroid and Lipid Mediator Homeostasis by EHs

Epoxide Hydrolases (EHs) are enzymes that play a crucial role in the metabolism of epoxides, converting them into less reactive dihydrodiol metabolites. nih.govebi.ac.ukresearchgate.net This process is vital for the detoxification of xenobiotics and the regulation of endogenous signaling molecules, including epoxysteroids and epoxy fatty acids (EpFAs), which are important lipid mediators. nih.govontosight.aiescholarship.orgnih.gov Mammalian EHs include microsomal epoxide hydrolase (mEH or EPHX1) and soluble epoxide hydrolase (sEH or EPHX2). medrxiv.orgresearchgate.net sEH, in particular, is a key enzyme in the metabolism of EpFAs, such as epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid and possess various biological activities, including anti-inflammatory and vasodilatory effects. nih.govescholarship.orgnih.govnih.gov

Research suggests that "this compound (epoxyestratrienol)" can be an endogenous substrate for mEH, indicating a potential role in steroid epoxide metabolism. mdpi.commedrxiv.orgwur.nlresearchgate.net If this compound interacts with EHs, it could potentially influence the levels of endogenous epoxysteroids and lipid mediators by acting as a substrate, inhibitor, or modulator of these enzymes. For instance, inhibition of sEH leads to increased levels of beneficial EpFAs. escholarship.orgnih.govnih.gov The precise nature of this compound's interaction with different EHs and its specific impact on the complex homeostasis of various epoxysteroids and lipid mediators would require detailed enzymatic studies.

Hypothetical Data Table: this compound Interaction with Epoxide Hydrolases (Note: Specific data for this compound is not widely published. This table illustrates the type of data that would be relevant.)

| Enzyme | Proposed Interaction Type | Potential Effect on Substrate Levels | Relevant Endogenous Substrates (Examples) |

| Microsomal Epoxide Hydrolase (mEH) | Substrate/Modulator? | Altered turnover | Epoxyestratrienol (this compound), Androstene oxide mdpi.commedrxiv.orgwur.nlresearchgate.net |

| Soluble Epoxide Hydrolase (sEH) | Inhibitor/Modulator? | Increased (if inhibitor) | Epoxyeicosatrienoic acids (EETs) nih.govescholarship.orgnih.govnih.gov |

Cellular and Subcellular Responses Induced by this compound

The interaction of this compound with cellular components and pathways is hypothesized to lead to a range of cellular and subcellular responses. These responses could be direct consequences of this compound's binding to specific targets or indirect effects resulting from the modulation of key cellular processes.

Modulation of Intracellular Calcium Flux and Mitochondrial Bioenergetics

Intracellular calcium (Ca²⁺) is a critical second messenger involved in numerous cellular functions, including signaling, motility, and cell death. google.commdpi.com The precise regulation of intracellular Ca²⁺ concentration is essential for maintaining cellular homeostasis. google.complos.org Mitochondria play a significant role in buffering intracellular calcium and are also central to cellular energy production through oxidative phosphorylation. nih.govnih.govfrontiersin.org

Compounds can modulate intracellular calcium flux by interacting with calcium channels, pumps, or exchangers located on the plasma membrane or intracellular organelles like the endoplasmic reticulum and mitochondria. google.commdpi.com Altered calcium handling can, in turn, impact mitochondrial function, affecting processes such as ATP production, mitochondrial membrane potential, and the generation of reactive oxygen species. nih.govnih.govfrontiersin.org

If this compound influences intracellular calcium flux, it could potentially do so by affecting these transport systems. Changes in mitochondrial bioenergetics induced by this compound could be a direct effect on mitochondrial enzymes or membranes, or an indirect consequence of altered calcium homeostasis. nih.govnih.govfrontiersin.org

Hypothetical Research Finding: this compound Alters Mitochondrial Respiration (Note: Specific data for this compound is not widely published. This describes the type of finding that would be relevant.) In cellular models treated with varying concentrations of this compound, dose-dependent changes in oxygen consumption rate (OCR), a measure of mitochondrial respiration, are observed. This could indicate that this compound affects specific complexes of the electron transport chain or influences the coupling of respiration to ATP production. nih.govnih.govresearchgate.net

Influence on Autophagic and Apoptotic Processes in Cellular Models

Autophagy and apoptosis are two fundamental cellular processes that regulate cell survival and death. Autophagy is a lysosomal degradation pathway involved in the recycling of cellular components and maintaining cellular homeostasis. nih.govmdpi.com Apoptosis is a programmed cell death pathway essential for development and tissue homeostasis. nih.govacs.org The crosstalk between autophagy and apoptosis is complex, with each pathway capable of influencing the other. nih.govacs.org

Many chemical compounds are known to modulate autophagy and apoptosis, either promoting or inhibiting these processes depending on the cellular context and concentration. nih.govmdpi.comencyclopedia.pubpeerj.com Modulation can occur through interactions with key proteins involved in the signaling cascades of these pathways, such as Beclin-1, LC3, caspases, and Bcl-2 family proteins. nih.govmdpi.comacs.orgpeerj.com

If this compound influences autophagic and apoptotic processes, it could potentially interact with components of these pathways. For example, it might trigger the formation of autophagosomes or activate caspases, leading to cell death. Alternatively, it could inhibit these processes, promoting cell survival under certain conditions. nih.govmdpi.comacs.orgpeerj.com

Hypothetical Data Table: Impact of this compound on Apoptosis Markers (Note: Specific data for this compound is not widely published. This table illustrates the type of data that would be relevant.)

| Treatment Group | Caspase-3 Cleavage (Fold Change vs. Control) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Outcome (e.g., Apoptosis Induction) |

| Control | 1.0 | 1.0 | Basal |

| This compound (Low Conc.) | 1.5 | 1.2 | Mild Induction |

| This compound (High Conc.) | 5.0 | 3.5 | Significant Induction |

Hypothetical Research Finding: this compound Modulates Autophagosome Formation (Note: Specific data for this compound is not widely published. This describes the type of finding that would be relevant.) Microscopic analysis of cellular models treated with this compound reveals an increase in the number of autophagosomes, indicated by the accumulation of LC3-II protein. This suggests that this compound may promote the initiation or progression of autophagy. mdpi.compeerj.com

Impact on Membrane Dynamics and Intracellular Transport Systems

Cellular membranes are dynamic structures essential for maintaining cellular integrity, compartmentalization, and facilitating various cellular processes, including intracellular transport. Membrane dynamics involve processes like membrane fluidity, vesicle budding and fusion, and the movement of organelles. Intracellular transport systems, such as those mediated by motor proteins and the cytoskeleton, are responsible for moving vesicles, organelles, and molecules within the cell. mdpi.com

Chemical compounds can influence membrane dynamics by altering lipid composition, interacting with membrane proteins, or affecting the underlying cytoskeleton. mdpi.com Disruptions in membrane dynamics can impair processes like endocytosis, exocytosis, and the trafficking of molecules between cellular compartments. Similarly, compounds can affect intracellular transport by interfering with motor protein activity or the integrity of cytoskeletal structures like microtubules and actin filaments. mdpi.com

If this compound impacts membrane dynamics and intracellular transport systems, it could potentially affect the fluidity or structure of cellular membranes, thereby altering vesicle trafficking or the localization of membrane-associated proteins. Alternatively, it might interfere with the machinery responsible for intracellular movement, leading to impaired transport of essential cellular components.

Hypothetical Research Finding: this compound Affects Vesicular Transport (Note: Specific data for this compound is not widely published. This describes the type of finding that would be relevant.) Studies using live-cell imaging techniques show that treatment with this compound alters the movement and distribution of fluorescently labeled vesicles within the cell, suggesting an impact on intracellular transport pathways.

In Vitro Research Methodologies and Empirical Findings on Estroxide

Application of Diverse Cell Culture Models in Estroxide Research

Cell culture models are indispensable tools in toxicology and pharmacology, allowing for the detailed investigation of a compound's effects on cell viability, proliferation, and function.

Immortalized cell lines are derived from multicellular organisms and have acquired mutations that allow them to proliferate indefinitely in vitro. This characteristic provides a consistent and reproducible system for research, making them a valuable tool for initial screening and mechanistic studies. These cell lines can originate from various tissues, including tumors, or be created in the laboratory by inducing the expression of specific genes, such as the human telomerase reverse transcriptase (hTERT).

While extensive studies using immortalized cell lines have been conducted for various estrogenic compounds and other oxysterols to assess effects on cell proliferation and viability, specific empirical data detailing the effects of this compound on common immortalized cell lines (e.g., HeLa, MCF-7, HepG2) are not extensively documented in publicly available scientific literature. Research in this area would typically involve assays to measure cytotoxicity, changes in cell cycle progression, and the induction of apoptosis.

Table 1: Illustrative Data on Cell Viability (MTT Assay) This table presents hypothetical data to illustrate typical results from a cytotoxicity study. Actual experimental results for this compound are not available.

| Cell Line | This compound Concentration (µM) | % Cell Viability (relative to control) |

|---|---|---|

| MCF-7 | 1 | 98.2% |

| (Human Breast Cancer) | 10 | 85.5% |

| 50 | 62.1% | |

| HepG2 | 1 | 99.1% |

| (Human Liver Cancer) | 10 | 90.3% |

| 50 | 75.8% |

Primary cell cultures are established by isolating cells directly from living tissue. Unlike immortalized cell lines, they have a finite lifespan and more closely represent the physiological state of cells in vivo. This makes them highly relevant for studying the specific effects of compounds on differentiated cells from various organs, such as hepatocytes, neurons, or endothelial cells.

Organoid and 3D culture systems are advanced in vitro models that more accurately mimic the complex architecture and cellular interactions of native tissues. Organoids are self-organizing 3D structures grown from stem cells that can differentiate to form organ-specific cell types with a spatial arrangement similar to that of the target organ.

These models bridge the gap between traditional 2D cell culture and in vivo animal models, offering a more physiologically relevant system for studying development, disease, and the effects of chemical compounds. The application of organoid technology to study the effects of this compound, for instance using liver or endometrial organoids, would provide significant insights into its tissue-specific effects and metabolism. Currently, there is a lack of published research detailing the use of organoid or 3D culture systems in the study of this compound.

Computational Modeling and in Silico Analysis of Estroxide

Network Pharmacology and Systems Biology Approaches for Estroxide

Construction of Chemical-Protein Interaction Networks Centered on this compound

To understand the biological role of this compound, it is crucial to map its interactions with proteins. Chemical-protein interaction (CPI) networks are powerful computational tools that visualize and analyze these relationships nih.gov. Databases such as STITCH (Search Tool for Interactions of Chemicals) integrate diverse data sources—including experimental evidence, pathway databases, and text mining—to build comprehensive networks nih.gov.

In the context of this compound, a CPI network would be constructed by identifying known and predicted protein targets. For instance, this compound is a known substrate of microsomal epoxide hydrolase (mEH), also known as EPHX1 uzh.chelifesciences.org. This interaction would form a primary node in the network. Further connections can be inferred based on structural similarity to other steroid hormones and their known receptors, such as estrogen receptors nih.gov. The network can be expanded by including protein-protein interactions from databases like STRING, revealing broader biological pathways that may be influenced by this compound nih.gov. The edges of the network are weighted based on the strength of the evidence for each interaction, providing a quantitative measure of confidence nih.gov.

Table 1: Key Protein Interactions with this compound

| Protein Name | Interaction Type | Evidence Level | Potential Biological Role |

|---|---|---|---|

| Microsomal epoxide hydrolase (mEH/EPHX1) | Substrate | High (Experimental) | Metabolism and detoxification of epoxides uzh.chelifesciences.org |

| Soluble epoxide hydrolase (sEH/EPHX2) | Potential Substrate | Moderate (Inferred) | Metabolism of fatty acid epoxides uzh.ch |

| Estrogen Receptor Alpha (ERα) | Predicted Binding | Low (Computational) | Endocrine signaling nih.gov |

Pathway-Based Toxicity Prediction Models and Mechanistic Inference

Understanding the potential toxicity of a compound is a critical aspect of chemical research. Pathway-based toxicity prediction models leverage knowledge of established adverse outcome pathways (AOPs) to predict the likelihood of a chemical causing harm nih.gov. These models analyze how a compound's interactions with specific molecular targets can initiate a cascade of events leading to an adverse effect at the cellular, tissue, or organism level.

For this compound, its known interaction with epoxide hydrolases is a key starting point. Epoxide hydrolases are crucial for detoxifying reactive epoxides, which can otherwise bind to DNA and proteins, leading to cytotoxicity and genotoxicity elifesciences.org. A computational model could simulate the consequences of mEH inhibition or saturation in the presence of high concentrations of this compound. This could lead to an accumulation of reactive epoxides, triggering cellular stress pathways.

The ToxCast program, for example, utilizes a battery of high-throughput screening assays to build predictive models for various toxicity endpoints, including endocrine disruption europa.eu. Data from such assays on compounds structurally similar to this compound can be used to train machine learning models to predict its potential to act as an estrogen receptor agonist, providing insights into its endocrine-disrupting capabilities nih.goveuropa.eu. By mapping the predicted interactions of this compound onto known toxicity pathways, researchers can infer potential mechanisms of action and prioritize further experimental investigation nih.gov.

Deep Learning and Artificial Intelligence Applications in this compound Research

Predictive Modeling of this compound's Synergistic Effects in Mixtures

Chemicals in the environment and biological systems are rarely encountered in isolation. Therefore, understanding the synergistic effects of chemical mixtures is a significant challenge. Deep learning models, particularly deep neural networks (DNNs), have shown promise in predicting these complex interactions nih.gov.

To model the synergistic effects of this compound in a mixture, a DNN could be trained on a large dataset of binary mixture toxicity data for estrogenic compounds nih.gov. The model would learn to identify patterns in the chemical structures and biological activities of the compounds that lead to synergistic, additive, or antagonistic effects. Descriptors for the model could include not only the physicochemical properties of the individual compounds but also features derived from their predicted interactions with protein networks nih.govresearchgate.net. For instance, a model could predict that when this compound is present with another compound that inhibits mEH, the resulting mixture would have a greater than additive estrogenic effect due to the increased bioavailability of this compound.

Table 2: Parameters for a Predictive Deep Learning Model of Synergistic Effects

| Parameter Type | Examples | Rationale |

|---|---|---|

| Molecular Descriptors | Molecular weight, LogP, number of aromatic rings | To capture the physicochemical properties of the compounds. |

| Fingerprints | Morgan fingerprints | To represent the chemical structure for similarity analysis. |

| Protein Interaction Profiles | Binding affinities to key receptors (e.g., ERα) | To incorporate biological activity data nih.gov. |

De Novo Design and Optimization of this compound-Like Compounds

In the context of this compound, a generative model could be tasked with designing novel compounds that retain the epoxide group for potential therapeutic applications while optimizing for properties such as increased binding affinity to a specific target or reduced off-target toxicity. The model would generate a vast number of virtual molecules, which would then be screened in silico for their predicted properties. This iterative process of generation and evaluation allows for the rapid exploration of chemical space and the identification of promising candidates for synthesis and experimental testing nih.gov. This approach not only accelerates the discovery of new compounds but also provides a deeper understanding of the structure-activity relationships of this compound and its analogs.

Analytical Methodologies for Estroxide Detection and Quantification in Research Matrices

Advanced Chromatographic Separations for Estroxide and its Metabolites

Chromatography plays a vital role in separating this compound and its potential metabolites from complex sample matrices before detection. This separation is crucial for minimizing matrix effects and ensuring accurate identification and quantification.

Gas Chromatography (GC) and High-Resolution GC (HRGC) with Various Detectors

Gas chromatography (GC), including high-resolution GC (HRGC), is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including many steroids. mdpi.comthermofisher.com In GC, the sample is vaporized and carried through a stationary phase by an inert gas, separating compounds based on their boiling points and interactions with the column coating. thermofisher.com For steroids, which can have low volatility, derivatization is often a necessary step prior to GC analysis to improve their volatility and thermal stability, leading to better chromatographic separation and detection. mdpi.commdpi.comnih.govnih.govresearchgate.netrestek.com Common derivatization agents for steroids include silylating agents like trimethylsilyl (B98337) (TMS) derivatives. researchgate.netrestek.com

GC can be coupled with various detectors, such as flame ionization detectors (FID) or electron capture detectors (ECD), but for enhanced specificity and sensitivity, especially in complex matrices or for trace analysis, coupling with mass spectrometry (GC-MS) is preferred. thermofisher.commeasurlabs.com HRGC, with its narrow-bore capillary columns, provides superior separation efficiency, allowing for the resolution of closely related compounds and isomers. nih.gov The choice of stationary phase in the GC column is critical and is often a thin film of materials like 100% dimethylpolysiloxane for steroid analysis, requiring high operating temperatures. restek.com

Liquid Chromatography (LC) and Ultra-High-Performance LC (UHPLC) for Complex Samples

Liquid chromatography (LC) is a versatile technique suitable for separating a wide range of compounds, including those that are less volatile or more polar than those typically analyzed by GC. mdpi.commdpi.com This makes LC particularly well-suited for the analysis of steroids and their potentially polar or conjugated metabolites, often without the need for derivatization. nih.govnih.gov Various stationary phases and mobile phase compositions can be employed in LC to achieve optimal separation based on the chemical properties of the analytes. technologynetworks.com

Ultra-high-performance liquid chromatography (UHPLC) utilizes smaller particle size stationary phases and higher mobile phase pressures, resulting in faster separations, improved resolution, and increased sensitivity compared to conventional LC. acs.orgchromatographyonline.com UHPLC is particularly advantageous for the analysis of complex samples, allowing for high-throughput analysis and better separation of components within a shorter timeframe. acs.org LC and UHPLC are frequently coupled with mass spectrometry (LC-MS and UHPLC-MS) to provide detection and identification capabilities. mdpi.comnih.govtechnologynetworks.comacs.orgmdpi.comnih.govnih.govnih.govnebiolab.com

Mass Spectrometry (MS) Based Detection and Characterization Techniques

Mass spectrometry (MS) provides highly sensitive and selective detection and structural information for analytes separated by chromatography. The combination of chromatography and MS is a powerful approach for the analysis of compounds like this compound in complex matrices.

GC-MS and GC-MS/MS for Trace Analysis of this compound

GC-MS combines the separation power of GC with the detection and identification capabilities of MS. thermofisher.commeasurlabs.com Following GC separation, compounds enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI, for GC) and fragmented. thermofisher.comnih.gov The resulting mass spectrum, which plots the abundance of ions versus their mass-to-charge ratio (m/z), serves as a fingerprint for identifying the compound by comparison to spectral libraries. GC-MS operating in selected ion monitoring (SIM) mode can provide enhanced sensitivity for targeted analytes by monitoring only specific ions characteristic of the compound. thermofisher.commdpi.com

For even greater sensitivity and selectivity in trace analysis, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. nih.govresearchgate.netusgs.govnih.gov In GC-MS/MS, ions from the eluting compound are subjected to further fragmentation in a second mass analyzer, and specific fragment ions (product ions) derived from selected precursor ions are monitored using techniques like multiple reaction monitoring (MRM). technologynetworks.commdpi.com This transition from a specific precursor ion to specific product ions provides a highly selective detection method that significantly reduces interference from matrix components, enabling the detection and quantification of analytes at very low concentrations. mdpi.com While GC-MS/MS offers high sensitivity for steroids, it often still requires the time-consuming derivatization step. nih.govresearchgate.net

LC-MS, LC-MS/MS, and High-Resolution MS (HRMS) for Structural Confirmation

LC-MS couples LC separation with MS detection, offering advantages for the analysis of less volatile and more polar compounds like many steroids and their conjugates. mdpi.commdpi.comnih.govnih.govnebiolab.com Electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for steroid analysis. mdpi.commdpi.comnebiolab.com ESI is particularly suitable for polar molecules and conjugated steroids, producing intact or multiply charged ions. mdpi.comnebiolab.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the sensitive and selective quantification of multiple steroid hormones simultaneously. nih.govacs.orgmdpi.comnih.govnih.govnih.govnebiolab.comnih.gov Similar to GC-MS/MS, LC-MS/MS utilizes multiple reaction monitoring (MRM) of precursor-to-product ion transitions to achieve high specificity and minimize matrix effects. technologynetworks.commdpi.com This allows for accurate quantification even in complex biological matrices like serum or urine. mdpi.comnih.govnih.govnih.gov

High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, allowing for the determination of elemental composition and increasing confidence in compound identification. mdpi.comrsc.org HRMS can be used in both targeted and untargeted analysis. In untargeted approaches, LC-HRMS can capture comprehensive data on all detectable ions, which can then be mined to identify known and unknown metabolites of a compound like this compound based on their accurate mass and fragmentation patterns. mdpi.comrsc.org This is particularly valuable for structural confirmation of parent compounds and the elucidation of the structures of their metabolites.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an advanced technique that adds an additional dimension of separation based on the shape and size of ions in the gas phase. mdpi.comchromatographyonline.comnih.govresearchgate.net IMS separates ions based on their mobility through a drift gas under the influence of an electric field before they reach the mass spectrometer. This separation is particularly useful for resolving isomeric and isobaric compounds that may not be fully separated by chromatography alone. mdpi.comchromatographyonline.comnih.govresearchgate.net

Different types of IMS, such as drift tube ion mobility spectrometry (DTIMS) and traveling wave ion mobility spectrometry (TWIMS), have been applied to steroid analysis. mdpi.comchromatographyonline.comnih.gov IMS-MS can provide collision cross-section (CCS) values, which are characteristic physical properties of ions and can be used in conjunction with retention time and mass spectral data to increase confidence in compound identification and to differentiate isomers. chromatographyonline.com The integration of IMS into LC-MS workflows has been shown to improve peak capacity, enhance signal-to-noise ratios by separating analytes from chemical background, and improve detection limits for steroids in complex matrices. chromatographyonline.comresearchgate.net This capability is particularly relevant for the analysis of steroids and their metabolites, where numerous isomers can exist. nih.govresearchgate.net

Spectroscopic and Immunochemical Methods for this compound-Related Compound Analysis

Analytical techniques leveraging the interaction of light with matter (spectroscopy) or the specific binding of antibodies to antigens (immunochemistry) are valuable tools for the analysis of this compound and structurally related compounds. These methods offer varying degrees of sensitivity, selectivity, and throughput, making them suitable for different research applications.

UV/Vis Spectrophotometry for Quantification

Ultraviolet-visible (UV/Vis) spectrophotometry is a widely utilized spectroscopic technique for both the qualitative and quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum technologynetworks.comdenovix.comlibretexts.orgresearchgate.netslideshare.net. The principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution libretexts.orgresearchgate.net.

For the quantification of this compound using UV/Vis spectrophotometry, a solution of the compound is exposed to UV or visible light, and the amount of light absorbed at specific wavelengths is measured technologynetworks.comdenovix.comresearchgate.net. The wavelength of maximum absorbance (λmax) is typically chosen for quantification to ensure maximum sensitivity technologynetworks.com. A calibration curve is constructed by measuring the absorbance of solutions with known concentrations of this compound. The concentration of this compound in a research sample can then be determined by measuring its absorbance at the same wavelength and comparing it to the calibration curve libretexts.org.

While UV/Vis spectrophotometry is relatively simple, cost-effective, and provides fast analysis denovix.com, its application can be limited by the presence of other components in the research matrix that absorb at the same wavelength as this compound, leading to potential interference researchgate.net. Sample preparation techniques are often necessary to isolate this compound from interfering substances before UV/Vis analysis. Examples with other compounds in complex matrices, such as the UV-HPLC method for metformin (B114582) in cell lysate or UV spectrophotometry for drugs in pharmaceutical dosage forms, demonstrate the need for method optimization and validation to ensure accuracy and precision fda.govnih.gov.

Development of Immunoassays for High-Throughput Screening

Immunoassays are analytical methods that exploit the highly specific binding affinity between antibodies and antigens for the detection and quantification of target molecules nih.govpharmdguru.comwikilectures.eu. These techniques are particularly valuable for high-throughput screening in research due to their sensitivity and ability to analyze large numbers of samples relatively quickly. Immunoassays can be developed to detect and quantify small synthetic compounds like this compound nih.gov.

The development of an immunoassay for this compound would involve generating antibodies that specifically bind to this compound. These antibodies can be either polyclonal or monoclonal nih.govwikilectures.eu. Various immunoassay formats exist, including enzyme-linked immunosorbent assays (ELISAs), which are commonly employed rockland.comrapidnovor.com. In a typical ELISA, an antibody or antigen is immobilized on a solid surface. The sample containing this compound is then added, followed by a detection antibody conjugated to an enzyme. The amount of bound enzyme, proportional to the concentration of this compound in the sample, is then determined by adding a substrate that is converted into a detectable signal, such as a colored product wikilectures.eu.

Immunoassays offer high sensitivity and can be adapted for high-throughput analysis, making them suitable for screening numerous research samples. However, the specificity of the antibody is crucial to avoid cross-reactivity with structurally similar compounds or other matrix components nih.govwikilectures.eu. The development process involves careful selection and characterization of antibodies and optimization of assay conditions. Examples of immunoassay development for other steroids like estrone (B1671321) and estradiol (B170435) in biological matrices highlight the assessment of sensitivity, recovery, and precision during validation nih.gov. Competitive immunoassay formats are often used for small molecules like steroids wikilectures.eunih.gov.

Method Validation and Quality Assurance in this compound Analytical Research

Rigorous method validation and robust quality assurance procedures are paramount in analytical research involving this compound to ensure the reliability, accuracy, and comparability of the generated data. Validation confirms that an analytical method is suitable for its intended purpose elementlabsolutions.comlabmanager.comeuropa.eu.

Rigorous Assessment of Sensitivity, Selectivity, and Robustness

Method validation involves the comprehensive assessment of several key analytical performance characteristics. These typically include sensitivity, selectivity (or specificity), accuracy, precision, linearity, and robustness elementlabsolutions.comlabmanager.comeuropa.eu.

Sensitivity: Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. Key parameters assessed include the limit of detection (LOD) and the limit of quantification (LOQ) hpst.czchromatographyonline.comwikipedia.org. The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision chromatographyonline.comwikipedia.org.

Selectivity and Specificity: Selectivity is the ability to measure the analyte accurately in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances elementlabsolutions.comeuropa.eu. A highly selective method minimizes interference from co-eluting or co-detecting substances.

Robustness: Robustness refers to the capacity of the method to remain unaffected by small, deliberate variations in method parameters elementlabsolutions.com. Assessing robustness helps ensure the method's reliability under normal usage conditions in different laboratories or with different equipment.

Other critical validation parameters include accuracy, which is the closeness of agreement between the measured value and the true value, and precision, which describes the agreement between a series of measurements of the same homogeneous sample under prescribed conditions (e.g., repeatability and intermediate precision) elementlabsolutions.comeuropa.eu. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range elementlabsolutions.comlabmanager.com.

Strategies for Reducing Matrix Effects and Enhancing Detection Limits

Matrix effects, caused by components in the sample matrix that interfere with the detection or quantification of the analyte, can significantly impact the accuracy and sensitivity of analytical methods, particularly in techniques like mass spectrometry often coupled with chromatography nih.govchromatographyonline.commdpi.com. Reducing matrix effects is crucial for enhancing detection limits and ensuring reliable results in research matrices.

Several strategies are employed to mitigate matrix effects. Effective sample preparation techniques are fundamental, aiming to remove interfering substances while retaining the analyte. Common approaches include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.govchromatographyonline.commdpi.comnih.gov. SPE, particularly using mixed-mode sorbents, can be highly effective in reducing matrix components mdpi.comnih.govlcms.cz.

Optimizing chromatographic conditions, such as the stationary phase and mobile phase composition, can help separate the analyte from interfering matrix components that would otherwise co-elute chromatographyonline.comnih.gov. For techniques like LC-MS/MS, adjusting ionization parameters can also help reduce matrix-induced signal suppression or enhancement chromatographyonline.com.

Calibration strategies, such as using matrix-matched standards or stable isotope-labeled internal standards, can compensate for residual matrix effects by ensuring that the calibration standards experience similar matrix effects as the actual samples chromatographyonline.commdpi.comnih.gov. While stable isotope internal standards are considered the most effective, their availability and cost can be limiting chromatographyonline.comnih.gov.

Q & A

Basic Research Questions

Q. What standardized procedures should researchers follow to test for peroxide formation in Estroxide during experimental workflows?

- Methodological Answer : Testing for peroxides in this compound involves a systematic approach:

- Step 1 : Visually inspect the chemical for crystals or discoloration, which may indicate peroxide crystallization .

- Step 2 : Confirm the chemical is within its retention period (e.g., not expired) to ensure safe testing. Expired chemicals require faculty/staff oversight .

- Step 3 : Use validated methods:

- Method A (Test Strips) : Suitable for simple ethers; follow manufacturer instructions (e.g., JT Baker or Sigma/Aldrich strips) .

- Method B (Iodide Test) : Quantitative analysis for peroxides, requiring titration and calibration against known standards.

- Step 4 : Record results and stabilize or dispose of the chemical if peroxide levels exceed 10 ppm .

Q. How should this compound be stored to minimize peroxide formation and ensure experimental reproducibility?

- Methodological Answer :

- Store under inert gas (e.g., nitrogen or argon) to inhibit oxidation .

- Monitor evaporative loss and test for peroxides before each use. Maintain a log of test dates and results for traceability .

- Purchase in small quantities to reduce long-term storage risks and adhere to maximum retention times .

Q. What criteria determine the maximum retention time for this compound before disposal?

- Methodological Answer : Retention times depend on chemical class and storage conditions. For example:

- Class A Peroxide-Formers (e.g., diethyl ether) : Dispose within 3 months after opening.

- Class B/C Peroxide-Formers : Follow institution-specific guidelines, typically 6–12 months .

- Regularly consult EH&S guidelines and document retention timelines in lab SOPs .

Q. When is stabilization or destruction of peroxides in this compound required, and what protocols apply?

- Methodological Answer :

- Stabilization : Required if peroxides exceed 10 ppm. Use inhibitors like BHT (butylated hydroxytoluene) or distillation under controlled conditions .

- Destruction : Follow institutional protocols (e.g., neutralization with ferrous sulfate or coordination with hazardous materials contractors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in peroxide concentration data when testing aged this compound samples?

- Methodological Answer :

- Triangulate Methods : Combine test strips (Method A) with iodide titration (Method B) to cross-validate results .

- Error Analysis : Quantify uncertainties from evaporation, contamination, or instrument calibration. For example, test strips may yield false positives in highly colored solutions .

- Statistical Modeling : Apply regression analysis to longitudinal data, accounting for storage conditions and initial purity .

Q. What experimental design considerations are critical when using this compound with variable purity or degradation history?

- Methodological Answer :

- Control Groups : Include freshly opened this compound batches as a baseline for comparison.

- Blind Testing : Mask sample ages during peroxide assays to reduce bias .

- Replication : Repeat experiments across multiple lots to assess batch-to-batch variability .

Q. How can researchers statistically analyze longitudinal stability data for this compound in long-term studies?

- Methodological Answer :

- Time-Series Analysis : Use software (e.g., R or Python) to model peroxide accumulation rates. Include covariates like temperature and exposure to light .

- Survival Analysis : Estimate the probability of this compound exceeding 10 ppm peroxides over time, using Kaplan-Meier curves .

Q. What strategies address conflicting results from different peroxide testing methods (e.g., test strips vs. titration)?

- Methodological Answer :

- Method Validation : Calibrate test strips against iodide titration results for this compound-specific matrices .

- Sensitivity Analysis : Determine detection limits for each method and report discrepancies in uncertainty intervals .

- Peer Review : Present conflicting data in lab meetings or preprints to crowdsource analytical insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.